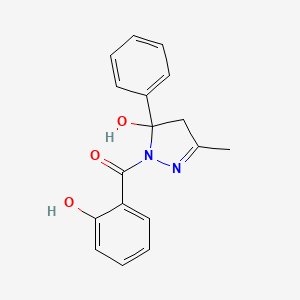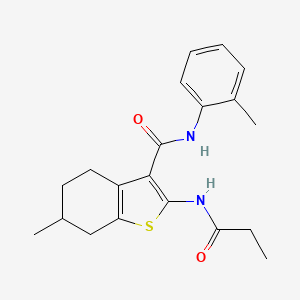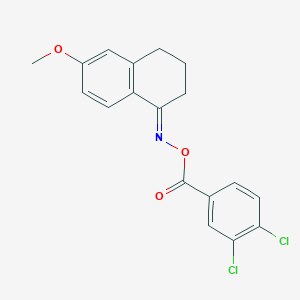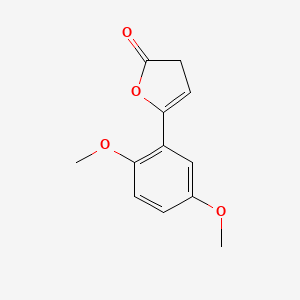
(5-hydroxy-3-methyl-5-phenyl-4H-pyrazol-1-yl)-(2-hydroxyphenyl)methanone
Overview
Description
(5-hydroxy-3-methyl-5-phenyl-4H-pyrazol-1-yl)-(2-hydroxyphenyl)methanone: is a complex organic compound that features both pyrazole and phenol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-hydroxy-3-methyl-5-phenyl-4H-pyrazol-1-yl)-(2-hydroxyphenyl)methanone typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 5-hydroxy-3-methyl-5-phenyl-4H-pyrazole with 2-hydroxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology:
- Potential applications in the development of bioactive compounds, such as enzyme inhibitors or receptor modulators.
Medicine:
- Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
- Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which (5-hydroxy-3-methyl-5-phenyl-4H-pyrazol-1-yl)-(2-hydroxyphenyl)methanone exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects. The exact pathways involved can vary based on the specific application and target.
Comparison with Similar Compounds
- (5-hydroxy-3-methyl-5-phenyl-4H-pyrazol-1-yl)-(4-hydroxyphenyl)methanone
- (5-hydroxy-3-methyl-5-phenyl-4H-pyrazol-1-yl)-(3-hydroxyphenyl)methanone
Uniqueness:
- The position of the hydroxyl group on the phenyl ring can significantly influence the compound’s reactivity and interaction with biological targets. The specific arrangement in (5-hydroxy-3-methyl-5-phenyl-4H-pyrazol-1-yl)-(2-hydroxyphenyl)methanone may confer unique properties that make it more effective in certain applications compared to its isomers.
Properties
IUPAC Name |
(5-hydroxy-3-methyl-5-phenyl-4H-pyrazol-1-yl)-(2-hydroxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-12-11-17(22,13-7-3-2-4-8-13)19(18-12)16(21)14-9-5-6-10-15(14)20/h2-10,20,22H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCZFDIWGSJSFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C2=CC=CC=C2)O)C(=O)C3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ETHYL (2Z)-5-(2H-1,3-BENZODIOXOL-5-YL)-2-({4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B3880053.png)

![Ethyl (2Z)-2-{[4-(benzyloxy)-3-ethoxyphenyl]methylidene}-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B3880061.png)
![ethyl (2Z)-5-amino-6-cyano-2-(4-hydroxybenzylidene)-7-(4-hydroxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxylate](/img/structure/B3880068.png)
![(4Z)-10-bromo-4-[(3,5-diiodo-2-methoxyphenyl)methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one](/img/structure/B3880070.png)
![(E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-{3-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}-1-ETHENYL CYANIDE](/img/structure/B3880074.png)
![(5E)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-1-(3-chlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B3880088.png)
![Ethyl (2Z)-2-({3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl}methylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B3880094.png)

![ethyl 2-[4-(benzyloxy)-3-ethoxybenzylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3880115.png)



![N-{1-[(2-{[5-(4-bromophenyl)-2-furyl]methylene}hydrazino)carbonyl]-4-phenyl-1,3-butadien-1-yl}benzamide](/img/structure/B3880159.png)
